molecular formula C6H2BrF4N B1396228 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227496-58-3

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No. B1396228
CAS RN: 1227496-58-3
M. Wt: 243.98 g/mol
InChI Key: YXFXSFBFEPFSAK-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrF4N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound contains a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the pyridine ring .


Synthesis Analysis

The synthesis of “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines (TFMP) are often used as intermediates in the synthesis of various compounds . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” consists of a pyridine ring with a bromine atom at the 4th position, a fluorine atom at the 2nd position, and a trifluoromethyl group at the 3rd position . The exact mass of the molecule is 242.93067 g/mol .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine”, can act as reactants in various chemical reactions . For example, they can be used in the preparation of aminopyridines through amination reactions . They can also serve as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

“4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” has a molecular weight of 243.98 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 160 . It has no hydrogen bond donors but has five hydrogen bond acceptors . The compound is non-rotatable .

Scientific Research Applications

Amination Reactions

“4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” can be used as a reactant in the preparation of aminopyridines through amination reactions. Aminopyridines are important intermediates in pharmaceuticals and agrochemicals due to their bioactive properties .

Catalytic Ligand in Organic Synthesis

This compound also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium. This process is significant in the synthesis of complex organic molecules .

Synthesis of Crop-Protection Products

Trifluoromethylpyridines, such as “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine”, are used as chemical intermediates for the synthesis of several crop-protection products. They are crucial in developing herbicides, fungicides, and insecticides .

Pharmaceutical Applications

The trifluoromethyl group is a common moiety in pharmaceuticals due to its ability to enhance the biological activity of molecules. Compounds like “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” may be used in the synthesis of various FDA-approved drugs .

Cyclo-condensation Processes

In cyclo-condensation processes, “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine” might be involved in the molecular assembly of large, ring-shaped molecules from smaller fluorinated building blocks. This is essential in creating complex organic structures .

Future Directions

Trifluoromethylpyridines, including “4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine”, have found significant applications in the agrochemical and pharmaceutical industries . With ongoing research, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

4-bromo-2-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFXSFBFEPFSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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